![molecular formula C23H19N5O3S2 B11253265 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11253265.png)
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]プロパンアミドは、ベンゾオキサゾール、オキサジアゾール、チアゾール、プロパンアミドなど、複数の官能基を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]プロパンアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、中間体の調製から始まり、その後、様々な反応条件にさらされて最終生成物が形成されます。一般的な合成経路には、以下のようなものがあります。
ベンゾオキサゾール誘導体の形成: この段階では、o-アミノフェノールを二硫化炭素と水酸化カリウムと反応させて、2-メルカプトベンゾオキサゾールを生成します。
オキサジアゾール環の形成: 次に、中間体のベンゾオキサゾール誘導体をヒドラジン水和物と二硫化炭素と反応させて、オキサジアゾール環を形成します。
チアゾール環の形成: オキサジアゾール中間体は、さらに4-メチルフェニルイソチオシアネートと反応させて、チアゾール環を形成します。
最終的なカップリング反応: 最終段階では、チアゾール中間体を塩基性条件下でプロパノイルクロリドとカップリングさせて、目的の化合物を生成します。
工業的製造方法
この化合物の工業的製造には、収率と純度を向上させるために上記の合成経路を最適化する必要がある場合があります。これには、高スループット反応器、高度な精製技術、厳格な品質管理対策の使用が含まれます。
化学反応の分析
反応の種類
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]プロパンアミドは、以下のような様々な化学反応を起こす可能性があります。
酸化: ベンゾオキサゾール環の硫黄原子は、酸化されてスルホキシドまたはスルホンを生成します。
還元: オキサジアゾール環のニトロ基は、アミンに還元できます。
置換: 芳香環の水素原子は、様々な求電子剤または求核剤と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: 求電子置換反応は、臭素、塩素、硝酸などの試薬を使用して実施できます。
主要生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、硫黄原子の酸化はスルホキシドまたはスルホンを生成し、ニトロ基の還元はアミンを生成します。
科学研究への応用
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]プロパンアミドは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、抗けいれん剤、抗菌剤、抗がん剤としての可能性について研究されています。
材料科学: 特定の電子特性や光学特性を持つ高度な材料の開発に使用されています。
有機合成: この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。
科学的研究の応用
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
作用機序
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]プロパンアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。例えば、医薬品用途では、特定の酵素や受容体を阻害し、治療効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途によって異なり、多くの場合、詳細な生化学的研究によって解明されます。
類似の化合物との比較
類似の化合物
- エチル2-[[(1,3-ベンゾオキサゾール-2-イルスルファニル)アセチル]アミノ]-4-メチル-1,3-チアゾール-5-カルボン酸エステル
- 3-(1,3-ベンゾオキサゾール-2-イルスルファニル)-2,4-ペンタンジオン
ユニークさ
3-{3-[(1,3-ベンゾオキサゾール-2-イルスルファニル)メチル]-1,2,4-オキサジアゾール-5-イル}-N-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]プロパンアミドは、複数の官能基の組み合わせによってユニークです。これにより、化学的および生物学的特性が異なり、研究や産業における様々な用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- 3-(1,3-Benzoxazol-2-ylsulfanyl)-2,4-pentanedione
Uniqueness
3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C23H19N5O3S2 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C23H19N5O3S2/c1-14-6-8-15(9-7-14)17-12-32-22(24-17)27-20(29)10-11-21-26-19(28-31-21)13-33-23-25-16-4-2-3-5-18(16)30-23/h2-9,12H,10-11,13H2,1H3,(H,24,27,29) |
InChIキー |
CUQPPHHICBRWON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=NC(=NO3)CSC4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


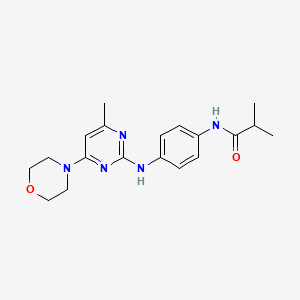
![N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253186.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B11253190.png)
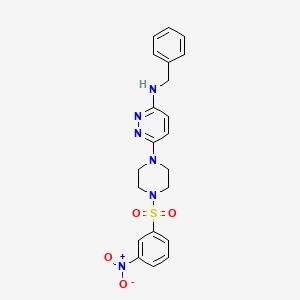
![N-(benzo[d]thiazol-2-yl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253210.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253212.png)
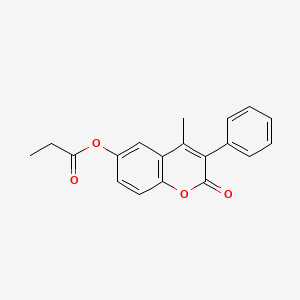
![8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B11253229.png)
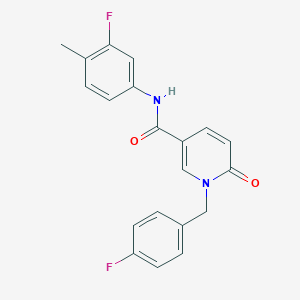
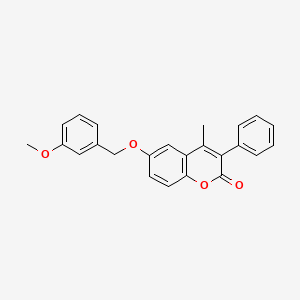
![N-{5H,6H,7H-[1,2,4]Triazolo[3,4-B][1,3]thiazin-3-YL}adamantane-1-carboxamide](/img/structure/B11253249.png)
![4-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11253251.png)
![methyl 4-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11253258.png)

